6-Methyl-1,3-benzoxazol-2-amine
CAS No.: 188063-14-1
Cat. No.: VC0066247
Molecular Formula: C8H8N2O
Molecular Weight: 148.165
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188063-14-1 |
|---|---|
| Molecular Formula | C8H8N2O |
| Molecular Weight | 148.165 |
| IUPAC Name | 6-methyl-1,3-benzoxazol-2-amine |
| Standard InChI | InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H2,9,10) |
| Standard InChI Key | HIZUIPJBTXPNHO-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(O2)N |
Introduction
Chemical Structure and Physical Properties
6-Methyl-1,3-benzoxazol-2-amine consists of a benzoxazole core with a methyl substituent at position 6 and an amino group at position 2. The heterocyclic nature of this compound makes it an interesting subject for chemical and pharmaceutical research. The presence of the amine group provides a potential site for hydrogen bonding and further functionalization, while the methyl group influences the electron density distribution across the aromatic system.
Basic Identification Parameters
The compound is characterized by several identifying parameters that help distinguish it from similar compounds. These parameters are essential for researchers and chemists working with this substance.
| Parameter | Value |
|---|---|
| Compound Name | 6-methyl-1,3-benzoxazol-2-amine |
| Molecular Weight | 148.16 g/mol |
| Molecular Formula | C8H8N2O |
| CAS Number | 188063-14-1 |
| MFCD Number | MFCD11844836 |
| SMILES Notation | Cc1ccc2c(c1)oc(N)n2 |
This benzoxazole derivative features an amino group (-NH2) at position 2 and a methyl group (-CH3) at position 6 of the benzoxazole ring system . The chemical structure comprises a benzene ring fused with an oxazole ring, creating a bicyclic system that contributes to its stability and reactivity patterns.
Structural Characteristics and Related Compounds
The structural features of 6-methyl-1,3-benzoxazol-2-amine contribute to its chemical behavior and potential applications. The compound shares structural similarities with other benzoxazole derivatives but differs in the specific positioning of substituents.
It is important to distinguish 6-methyl-1,3-benzoxazol-2-amine from similar compounds such as:
-
N-methyl-1,3-benzoxazol-2-amine (CAS: 19776-98-8): This compound has the same molecular formula (C8H8N2O) and molecular weight (148.16 g/mol) but features an N-methyl group attached to the amino group at position 2 rather than a methyl group at position 6 of the benzoxazole ring .
-
2-Methylbenzo[d]oxazol-6-amine (CAS: 5676-60-8): This isomer has the methyl group at position 2 and the amino group at position 6, which is the reverse of the target compound's substitution pattern .
These structural differences, although subtle, can significantly impact the compound's physicochemical properties, reactivity, and biological activity.
Synthesis Methods and Chemical Reactions
The synthesis of 6-methyl-1,3-benzoxazol-2-amine can be achieved through various synthetic routes, with different methods offering advantages in terms of yield, purity, and scalability.
Reaction Mechanisms and Conditions
The formation of 6-methyl-1,3-benzoxazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. The reaction likely proceeds through the following general steps:
-
Activation of the precursor (typically a substituted 2-aminophenol) by the catalyst
-
Nucleophilic attack by the amino group
-
Cyclization to form the oxazole ring
-
Dehydration or similar steps to complete the benzoxazole structure
The reaction conditions, including temperature, solvent choice, catalyst type, and reaction time, play crucial roles in determining the yield and purity of the final product. Optimization of these parameters is essential for efficient synthesis, especially for industrial-scale production.
Physical and Spectroscopic Properties
Understanding the physical and spectroscopic properties of 6-methyl-1,3-benzoxazol-2-amine is crucial for its identification, characterization, and quality control in research and industrial settings.
Spectroscopic Characteristics
Spectroscopic techniques are essential for the structural confirmation and purity assessment of 6-methyl-1,3-benzoxazol-2-amine. These techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR would show signals for the methyl protons (around δ 2.3-2.5 ppm) and aromatic protons (δ 6.5-8.0 ppm)
-
13C NMR would reveal the carbon skeleton, with characteristic signals for the methyl carbon, aromatic carbons, and the characteristic carbon at position 2 of the benzoxazole ring
-
-
Mass Spectrometry:
-
The molecular ion peak would appear at m/z 148, corresponding to the molecular weight of the compound
-
Fragmentation patterns would provide further structural confirmation
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for N-H stretching vibrations (3300-3500 cm-1)
-
Bands corresponding to the benzoxazole ring system
-
These spectroscopic data are crucial for confirming the structure and purity of synthesized 6-methyl-1,3-benzoxazol-2-amine.
Applications and Biological Activity
Benzoxazole derivatives, including 6-methyl-1,3-benzoxazol-2-amine, have attracted significant interest due to their diverse biological activities and potential applications in pharmaceutical and material sciences.
Pharmaceutical Applications
While specific information about the biological activity of 6-methyl-1,3-benzoxazol-2-amine is limited in the provided search results, benzoxazole derivatives in general have demonstrated a wide range of biological activities, including:
-
Antimicrobial activity against both Gram-positive and Gram-negative bacteria
-
Antifungal properties
-
Anti-inflammatory effects
-
Antioxidant activity
-
Potential anticancer properties
The specific biological activities of 6-methyl-1,3-benzoxazol-2-amine would depend on its unique structural features, particularly the methyl group at position 6 and the amine group at position 2, which can influence receptor binding, metabolic stability, and bioavailability.
Chemical and Industrial Applications
Beyond pharmaceutical applications, 6-methyl-1,3-benzoxazol-2-amine may serve as:
-
A building block for more complex organic molecules
-
An intermediate in the synthesis of dyes, pigments, and optical brighteners
-
A precursor for materials with specific optical or electronic properties
The amino group provides a versatile functional handle for further modifications, making this compound valuable in organic synthesis and materials science.
Current Research and Future Directions
Research involving 6-methyl-1,3-benzoxazol-2-amine continues to evolve, with several promising directions for future investigations.
Recent Developments
Recent research has explored improved methods for synthesizing 2-aminobenzoxazoles, including 6-methyl-1,3-benzoxazol-2-amine, using innovative catalysts such as Brønsted acidic ionic liquid gels . These developments aim to enhance synthetic efficiency, reduce environmental impact, and improve product yields and purity.
Future Research Opportunities
Several promising avenues for future research on 6-methyl-1,3-benzoxazol-2-amine include:
-
Structure-activity relationship studies to elucidate the impact of the methyl group at position 6 on biological activity
-
Development of more efficient and environmentally friendly synthetic routes
-
Exploration of novel applications in materials science, such as in fluorescent probes or electronic materials
-
Investigation of potential medicinal applications based on the compound's structural features
These research directions could significantly expand our understanding of this compound and its potential applications in various fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume